molecular formula C17H14ClN3O2 B2404156 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034447-45-3

3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2404156
CAS No.: 2034447-45-3
M. Wt: 327.77
InChI Key: ZSLMQWCGWMRUMR-UHFFFAOYSA-N
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Description

3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chloropyridine moiety, and the attachment of the benzonitrile group. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile.

    Attachment of the Benzonitrile Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, where a benzonitrile derivative is coupled with the pyrrolidine-chloropyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, organometallics, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Chloropyridine Derivatives: Compounds like 3-chloropyridine and 4-chloropyridine have similar chloropyridine moieties.

    Benzonitrile Derivatives: Compounds such as 4-cyanobiphenyl and 3-cyanopyridine contain the benzonitrile group.

Uniqueness

3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its combination of the pyrrolidine ring, chloropyridine moiety, and benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-15-10-20-6-4-16(15)23-14-5-7-21(11-14)17(22)13-3-1-2-12(8-13)9-19/h1-4,6,8,10,14H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLMQWCGWMRUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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